N-butyl-2-[5-(6-hydroxynaphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide
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Overview
Description
N-butyl-2-[5-(6-hydroxynaphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-[5-(6-hydroxynaphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide typically involves the reaction of 6-hydroxynaphthalene-1-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with butyl isocyanate to yield the desired oxadiazole derivative. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-[5-(6-hydroxynaphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield the corresponding amine derivative.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., pyridine) are commonly employed.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of ether or ester derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-butyl-2-[5-(6-hydroxynaphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s hydroxyl and oxadiazole groups play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
N-butylacetamide: A simpler amide derivative with different biological activities.
6-hydroxynaphthalene-1-carboxylic acid: A precursor in the synthesis of the target compound.
1,2,4-oxadiazole derivatives: A class of compounds with diverse biological activities and applications.
Uniqueness
N-butyl-2-[5-(6-hydroxynaphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyl-naphthalene and oxadiazole moieties allows for versatile interactions with various biological targets, making it a valuable compound for research and development in multiple scientific disciplines .
Properties
IUPAC Name |
N-butyl-2-[5-(6-hydroxynaphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-2-3-9-19-17(23)11-16-20-18(24-21-16)15-6-4-5-12-10-13(22)7-8-14(12)15/h4-8,10,22H,2-3,9,11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTWRNMFFNSEAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=NOC(=N1)C2=CC=CC3=C2C=CC(=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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